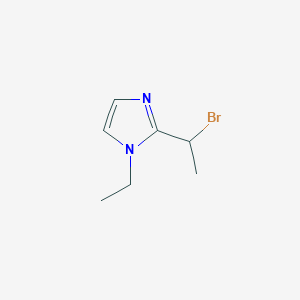

2-(1-bromoethyl)-1-ethyl-1H-imidazole

Description

2-(1-Bromoethyl)-1-ethyl-1H-imidazole is a brominated imidazole derivative featuring a bromoethyl group at position 2 and an ethyl group at position 1 of the imidazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to the reactivity of the bromoethyl group in nucleophilic substitutions and cross-coupling reactions . Its molecular formula is C₇H₁₁BrN₂, with a molecular weight of 211.08 g/mol.

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

2-(1-bromoethyl)-1-ethylimidazole |

InChI |

InChI=1S/C7H11BrN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |

InChI Key |

VQLYIBMHSXXIHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C(C)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(1-bromoethyl)-1-ethyl-1H-imidazole generally follows a two-step approach:

- N-alkylation of imidazole at the 1-position to introduce the ethyl group.

- Introduction of the 1-bromoethyl group at the 2-position via bromination or substitution reactions.

This approach exploits the nucleophilicity of the imidazole nitrogen and the electrophilicity of alkyl halides or activated intermediates.

Specific Preparation Routes

Alkylation Followed by Bromination

One common method involves:

- Starting from 1-ethylimidazole , synthesized by alkylation of imidazole with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Subsequent bromination at the 2-position using reagents such as bromoethane or via radical bromination to install the 1-bromoethyl substituent.

This method typically uses bases like sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)) to facilitate the nucleophilic substitution and control regioselectivity.

One-Pot Phosphoryl Chloride Mediated Synthesis (Patent CN110746459A)

A patented method describes a one-pot synthesis involving:

- Reaction of phosphorus oxychloride with 1-methyl-2-nitro-1H-imidazole-5-methanol and 2-bromoethylamine hydrobromide.

- The reaction is conducted at low temperatures (-70 to 0 °C initially, then 0 to 40 °C) in dichloromethane with triethylamine as a base.

- This method avoids complex Mitsunobu reactions and improves overall yield by simplifying steps.

- The product obtained is a bis(2-bromoethyl) derivative of an imidazole phosphonic acid ester, which can be further modified to yield the target compound.

Though this method targets a related imidazole derivative, the strategy of using 2-bromoethylamine and phosphorus oxychloride could be adapted for synthesizing 2-(1-bromoethyl)-1-ethyl-1H-imidazole by modifying the substituents.

Chiral Synthesis via Oxazolidinone Intermediates (Patent US5543527)

For enantiomerically pure forms, a method involves:

- Starting from chiral 2-nitro-1-(2-oxiranyl-methyl)-1H-imidazole.

- Reaction with 2-oxazolidinone derivatives followed by hydrolysis and treatment with hydrobromic acid.

- This yields chiral 2-bromoethyl-substituted imidazole derivatives as hydrobromide salts.

- The process includes prolonged stirring in hydrogen bromide/acetic acid mixtures and recrystallization steps to achieve high optical purity.

While this method is more complex, it is valuable for preparing optically active 2-bromoethyl imidazoles, which may include the 1-ethyl substituted variant after appropriate modifications.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| N-alkylation of imidazole | Ethyl bromide, NaH or KtBuO, DMSO or THF | 25–80 | 60–85 | Base-promoted substitution, solvent choice affects yield |

| Bromination at 2-position | Bromoethane or 2-bromoethylamine, triethylamine | -70 to 40 | 35–56 | One-pot method with phosphorus oxychloride improves yield |

| Chiral synthesis | Chiral oxazolidinone, HBr in acetic acid | RT, 7 days | 40–100 | High optical purity, longer reaction and purification times |

Purification Techniques

- Recrystallization from solvents such as methanol, acetonitrile, or mixtures of diethyl ether and isopropanol is commonly used.

- Column chromatography may be employed for separating regioisomers or enantiomers.

- Drying under reduced pressure at moderate temperatures (40–55 °C) ensures removal of solvents without decomposition.

Comprehensive Research Findings

- The one-pot phosphorylation and amination method reduces synthetic steps and avoids hazardous reagents like those used in Mitsunobu reactions, enhancing safety and scalability.

- The chiral synthesis route allows for the preparation of enantiomerically pure compounds, crucial for pharmaceutical applications where stereochemistry impacts biological activity.

- The alkylation and bromination sequence remains the most straightforward and widely used method for preparing 2-(1-bromoethyl)-1-ethyl-1H-imidazole, with reaction parameters optimized for yield and selectivity.

- Reaction temperatures are critical: lower temperatures (-30 to 0 °C) favor selectivity in phosphorylation and bromination steps, while higher temperatures (up to 80 °C) may be used for alkylation.

- The presence of bases such as triethylamine or sodium hydride is essential to deprotonate the imidazole nitrogen and facilitate nucleophilic substitution.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Temperature Range (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation + Bromination | Ethyl bromide, bromoethane, NaH | 25–80 | 60–85 / 35–56 | Simple, scalable | May require multiple steps |

| One-Pot Phosphoryl Chloride | Phosphorus oxychloride, 2-bromoethylamine | -70 to 40 | ~35–56 | Fewer steps, avoids Mitsunobu | Requires low temperature control |

| Chiral Oxazolidinone Route | Chiral oxazolidinone, HBr in acetic acid | RT, prolonged (days) | 40–100 | High optical purity | Time-consuming, complex |

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1-ethyl-1H-imidazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic Substitution: Products include 2-(1-hydroxyethyl)-1-ethyl-1H-imidazole, 2-(1-cyanoethyl)-1-ethyl-1H-imidazole, and various substituted imidazoles.

Elimination Reactions: The major product is 1-ethyl-1H-imidazole-2-ene.

Oxidation and Reduction: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazoles.

Scientific Research Applications

2-(1-Bromoethyl)-1-ethyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in nucleophilic substitution and elimination reactions, where the compound serves as a versatile intermediate.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 2-(1-bromoethyl)-1-ethyl-1H-imidazole with structurally related brominated imidazoles and benzimidazoles:

Pharmacological and Physicochemical Properties

- Phenoxy-containing analogs () exhibit lower solubility in aqueous media due to the aromatic substituent, limiting their bioavailability .

- Biological Activity: Benzimidazole derivatives (e.g., ) are frequently explored for antimicrobial and anticancer activity due to their planar aromatic structure, which facilitates DNA intercalation . The target compound’s imidazole core is a known pharmacophore for enzyme inhibition (e.g., cytochrome P450), though its bromoethyl group may introduce steric hindrance compared to smaller substituents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(1-bromoethyl)-1-ethyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions at the imidazole ring. For bromoethyl substitution, a nucleophilic bromide source (e.g., KBr or NaBr) can be used in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents (e.g., dimethylformamide, DMF). For example, highlights the use of NaH for substitution reactions in imidazole derivatives. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-alkylation . Post-synthesis purification often employs column chromatography or recrystallization, as described for structurally similar compounds in and .

Q. How can researchers confirm the structural integrity and purity of 2-(1-bromoethyl)-1-ethyl-1H-imidazole?

- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~4.5–5.5 ppm for bromoethyl protons, δ ~120–140 ppm for imidazole carbons) to verify substitution patterns ().

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₇H₁₀BrN₂: 209.0004).

- Infrared Spectroscopy (IR) : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (imidazole C-H) ().

- Elemental Analysis : To validate purity (>95% by CHN analysis) ().

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize reaction pathways for bromoethyl-substituted imidazoles?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) can predict transition states, reaction energetics, and regioselectivity. For instance, used DFT to confirm the stability of imidazole derivatives by analyzing bond angles and electron density maps. Researchers can apply similar methods to model bromoethyl group orientation and steric effects, guiding solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in bromoethyl-imidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. and demonstrate the use of SHELX for imidazole-metal complexes, emphasizing the importance of high-resolution data (≤1.0 Å) and disorder modeling (e.g., bromoethyl group disorder resolved via PART instructions in SHELXL). For twinned crystals, the TwinRotMat function in SHELX can refine twin laws .

Q. How can molecular docking studies predict the bioactivity of 2-(1-bromoethyl)-1-ethyl-1H-imidazole against therapeutic targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina, Schrödinger Suite) can simulate interactions with targets like EGFR ( ). Key steps include:

- Protein Preparation : Retrieve EGFR structure (PDB ID: 1M17), remove water, add hydrogens.

- Ligand Parameterization : Generate 3D conformers of the bromoethyl-imidazole derivative using Gaussian09 (B3LYP/6-31G*).

- Binding Affinity Analysis : Prioritize binding poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts (e.g., bromoethyl group with Leu718). validated similar derivatives with IC₅₀ values <10 µM .

Q. What strategies address discrepancies in thermal stability data for bromoethyl-imidazoles?

- Methodological Answer : Contradictions in decomposition temperatures (Td) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under nitrogen can resolve this. For example, provides heat capacity data for 1-ethyl-1H-imidazole, which can be extrapolated to bromoethyl analogs. Cross-validate with computational studies (e.g., Gaussian09 for thermal decomposition pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.